6-(4-methylstyryl)-3(2H)-pyridazinone
Description
6-(4-Methylstyryl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a styryl group substituted with a methyl group at the para-position of the phenyl ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which serve as a versatile pharmacophore in medicinal chemistry. This compound’s structure suggests applications in modulating phosphodiesterase (PDE) activity, inflammation, or cardiovascular function, though specific pharmacological data remain underexplored in the provided evidence. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyridazinones ().
Properties
IUPAC Name |
3-[(E)-2-(4-methylphenyl)ethenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-2-4-11(5-3-10)6-7-12-8-9-13(16)15-14-12/h2-9H,1H3,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAGLTZTUCTOFR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83516-66-9 | |
| Record name | 6-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylstyryl)-3(2H)-pyridazinone typically involves the reaction of 4-methylstyrene with a suitable pyridazinone precursor. One common method involves the use of a palladium-catalyzed Heck reaction, where 4-methylstyrene is coupled with a halogenated pyridazinone under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in a suitable solvent like dimethylformamide. The reaction conditions typically involve heating the reaction mixture to a temperature of around 100°C for several hours.
Industrial Production Methods
Industrial production of 6-(4-methylstyryl)-3(2H)-pyridazinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylstyryl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
Anticancer Activity
Pyridazinones, including 6-(4-methylstyryl)-3(2H)-pyridazinone, have demonstrated promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by affecting cell cycle regulation. For instance, studies have shown that certain pyridazinone derivatives can significantly increase the population of cancer cells in the G2/M phase, leading to enhanced cytotoxicity against various tumor types, including breast and colon cancers .
Case Study:
A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their anticancer activity. Compounds from this series exhibited significant inhibition of cell proliferation in human cancer cell lines and displayed effective anti-angiogenesis properties .
Antimicrobial Properties
The antimicrobial potential of 6-(4-methylstyryl)-3(2H)-pyridazinone has been explored through various studies. These compounds have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Case Study:
Recent research focused on synthesizing new pyridazinone derivatives for their antibacterial and antifungal activities. These derivatives were tested against strains like Escherichia coli and Candida albicans, showing promising inhibitory effects comparable to standard antibiotics .
Anti-inflammatory Effects
Pyridazinones are also recognized for their anti-inflammatory properties. They have been studied as potential COX-2 inhibitors, which are crucial targets in the treatment of inflammatory diseases.
Research Findings:
Compounds derived from pyridazinones have demonstrated significant anti-inflammatory activity in various assays, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in specific contexts .
Antihypertensive Activity
The antihypertensive effects of pyridazinones are another area of interest. Compounds like 6-(4-methylstyryl)-3(2H)-pyridazinone have been evaluated for their ability to lower blood pressure through various mechanisms, including vasodilation.
Research Insights:
Studies have synthesized several pyridazinone derivatives and tested them using non-invasive methods like the tail cuff method to measure blood pressure changes in animal models. Some compounds showed comparable efficacy to established antihypertensive medications .
Applications in Agriculture
Beyond human health applications, pyridazinones have utility in agriculture as herbicides and insecticides. Their selective action against pests makes them valuable in crop protection strategies.
Case Study:
Research has highlighted the effectiveness of certain pyridazinone derivatives as insecticides, showcasing their potential to control specific agricultural pests while minimizing harm to beneficial organisms .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(4-methylstyryl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, and 6. Below is a structured comparison of 6-(4-methylstyryl)-3(2H)-pyridazinone with key analogs:
6-Arylpiperazinyl Pyridazinones
- Example: 6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone ().
- Structure : A piperazine ring linked to an aryl group at position 6.
- Activity : Anti-inflammatory and analgesic effects comparable to indomethacin ().
- Comparison : Unlike the styryl group, the piperazine-aryl substituent enhances solubility and receptor binding via hydrogen bonding. The 4-methylstyryl group in the target compound may prioritize hydrophobic interactions over polar binding.
Styryl-Substituted Pyridazinones
- Example: 2-Benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone ().
- Structure : A methoxy-substituted styryl group at position 6.
- Activity: Limited data, but methoxy groups typically enhance electron density and π-stacking.
Dihydro-Pyridazinones
- Example: 6-(4-Substituted-phenyl)-4,5-dihydro-3(2H)-pyridazinones ().
- Structure : A saturated 4,5-dihydro ring increases rigidity.
- Activity : Cardiotonic and antiplatelet effects (e.g., MCI-154, IC50: 0.36 μM for platelet aggregation) ().
- Comparison: The unsaturated 3(2H)-pyridazinone ring in the target compound may improve planarity and bioavailability, critical for enzyme inhibition.
PDE-Targeting Pyridazinones
- Example: Zardaverine (6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone) ().
- Structure : Bulky dialkoxy groups at position 6.
- Activity : Selective PDE3/4 inhibition (IC50 < 1 μM), used in respiratory failure models.
- Comparison : The styryl group in the target compound lacks oxygen atoms for hydrogen bonding but may engage in hydrophobic or π-π interactions, suggesting different PDE isoform selectivity ().
Antiulcer Pyridazinones
- Example: 6-Phenyl-3(2H)-pyridazinones with thiourea side chains ().
- Structure : N-2 alkyl chains with terminal thioamide/thiourea groups.
- Activity : Gastric antisecretory and antiulcer effects (e.g., compound 24 , ED50: 10 mg/kg in rats).
- Comparison : The target compound’s styryl group is unlikely to confer antiulcer activity but may pivot toward anti-inflammatory or PDE-modulating roles.
Data Tables
Table 1: Structural and Activity Comparison of Key Pyridazinones
Table 2: Structural Features Influencing Activity
Key Research Findings
Substituent Position Matters: Anti-inflammatory activity in 6-arylpiperazinyl pyridazinones is maximized with electron-withdrawing groups (e.g., Cl) on the aryl ring ().
Conformational Flexibility : Zardaverine adopts multiple conformations in PDE4D binding, whereas crystal packing forces coplanarity in its free form (). The styryl group’s rigidity in the target compound may restrict conformational flexibility, affecting binding kinetics.
Synthetic Accessibility : Styryl groups can be introduced via Heck coupling or nucleophilic substitution, as demonstrated in related compounds ().
Biological Activity
6-(4-methylstyryl)-3(2H)-pyridazinone is a heterocyclic compound that has garnered attention for its diverse biological activities. Pyridazinones, in general, are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of 6-(4-methylstyryl)-3(2H)-pyridazinone, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 6-(4-methylstyryl)-3(2H)-pyridazinone can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 83516-66-9
This compound features a pyridazinone ring substituted with a 4-methylstyryl group, which may influence its biological interactions and pharmacological properties.
Biological Activity Overview
The biological activities of 6-(4-methylstyryl)-3(2H)-pyridazinone have been explored in several studies, highlighting its potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that pyridazinones exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have shown efficacy against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating potent antibacterial activity against E. coli .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. A study on similar pyridazine derivatives revealed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and colon cancers .
- Anti-inflammatory Effects : Pyridazinones have also been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
The mechanism by which 6-(4-methylstyryl)-3(2H)-pyridazinone exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, thereby modulating biological processes such as cell proliferation and inflammation .
- Cell Cycle Arrest : Studies have shown that certain pyridazine derivatives can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Case Study 1: Anticancer Activity Assessment
A recent study synthesized a series of pyridazine derivatives, including 6-(4-methylstyryl)-3(2H)-pyridazinone. The derivatives were tested for their ability to inhibit the growth of various cancer cell lines. Results indicated that select compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MDA-MB-231 (breast) | 12.5 | Apoptosis via caspase activation |
| B | HT-29 (colon) | 15.0 | G2/M phase arrest |
| C | HCT116 (colon) | 10.0 | Caspase-dependent apoptosis |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several derivatives were tested against common pathogens. The results showed that compounds derived from pyridazinones exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| D | Staphylococcus aureus | 20 |
| E | Escherichia coli | 18 |
| F | Pseudomonas aeruginosa | 15 |
Q & A
Q. What are the standard synthetic routes for 6-(4-methylstyryl)-3(2H)-pyridazinone and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions starting from glyoxalic acid, substituted acetophenones, and hydrazine hydrate. For example, alkylation of intermediates using ethyl bromoacetate under reflux with potassium carbonate (acetone solvent) yields ester derivatives, which are hydrolyzed to carboxylic acids for further functionalization . Modifications at the 6-position often employ Friedel-Crafts acylation or Mannich-type reactions to introduce aryl or aminoalkyl groups .
Q. What spectroscopic techniques are recommended for characterizing 6-(4-methylstyryl)-3(2H)-pyridazinone derivatives?
- Methodological Answer : Key techniques include:
- NMR : For confirming substituent positions and hydrogen bonding patterns.
- X-ray crystallography : To resolve molecular conformation and packing (e.g., torsion angles and H-bond networks) .
- Mass spectrometry : For molecular weight validation.
- FT-IR : To identify lactam carbonyl stretching (~1650–1700 cm⁻¹) .
Q. What in vitro assays are commonly used to evaluate the biological activity of pyridazinone derivatives?
- Methodological Answer :
- Platelet aggregation inhibition : Measured using ADP- or collagen-induced aggregation in human platelet-rich plasma .
- Phosphodiesterase (PDE) inhibition : Radioimmunoassays or fluorescence-based assays for PDE3/4 isoforms (IC₅₀ determination) .
- Anti-inflammatory activity : Carrageenan-induced paw edema in rodents .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 6-(4-methylstyryl)-3(2H)-pyridazinone derivatives under varying reaction conditions?
- Methodological Answer :
- Catalyst selection : Raney nickel for hydrogenation steps improves amino group introduction .
- Solvent optimization : Dimethylformamide (DMF) enhances solubility during Mannich reactions .
- Temperature control : Reflux in acetic acid for cyclization (70–80°C) avoids decomposition .
- Purification : Recrystallization from methanol-water mixtures increases purity (>95%) .
Q. How does the introduction of substituents at the 6-position of the pyridazinone ring affect pharmacological activity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., fluorine): Enhance PDE4 inhibition (e.g., zardaverine, IC₅₀ = 0.8 μM) .
- Arylpiperazinyl groups : Improve anti-inflammatory potency (e.g., 6-[4-(2-fluorophenyl)piperazin-1-yl] derivatives) by modulating lipophilicity and target binding .
- Aminoalkyl chains : Increase cardioactivity (e.g., imazodan, pimobendan) via calcium sensitization .
Q. What strategies can resolve discrepancies in reported PDE inhibitory activities of pyridazinone derivatives?
- Methodological Answer :
- Conformational analysis : X-ray crystallography reveals non-coplanar pyridazinone-phenyl torsion angles (e.g., 4.9° vs. 39.6° in different conformers), which alter binding pocket interactions .
- Assay standardization : Use consistent PDE isoforms (e.g., PDE3 vs. PDE4) and substrate concentrations .
- Molecular docking : Compare binding poses of active/inactive conformers using resolved protein-ligand structures (e.g., PDE4D-zardaverine complex) .
Q. How to analyze the conformational flexibility of 6-(4-methylstyryl)-3(2H)-pyridazinone using crystallographic data?
- Methodological Answer :
- Unit cell parameters : Monoclinic symmetry (space group P121/n1) with dimensions:
| Parameter | Value |
|---|---|
| a | 7.239 Å |
| b | 15.838 Å |
| c | 10.099 Å |
| β | 91.99° |
| V | 1157.2 ų |
- Hydrogen bonding : N1–H1⋯O3 interactions (1.887 Å, 174.04°) stabilize coplanar conformations, while solvent-exposed regions allow flexibility .
Data Contradiction Analysis
Q. Why do some studies report conflicting anti-inflammatory potencies for structurally similar pyridazinones?
- Methodological Answer :
- Bioavailability factors : Differences in logP (e.g., 2.1 vs. 3.5) impact membrane permeability .
- Metabolic stability : Ester derivatives (e.g., ethyl acetates) may hydrolyze variably in vivo, altering active metabolite levels .
- Species-specific responses : Rodent vs. human COX-2 selectivity ratios can vary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
